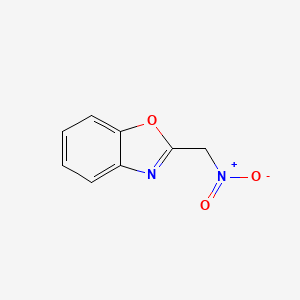
1-Heptyn-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptyn-4-ol is an organic compound with the molecular formula C₇H₁₂O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is also known by its IUPAC name, 4-heptyn-1-ol. It is a colorless liquid with a molecular weight of 112.1696 g/mol .
Preparation Methods
1-Heptyn-4-ol can be synthesized through various synthetic routes. One common method involves the reaction of 1-heptyne with formaldehyde in the presence of a base, followed by reduction. Another method includes the hydroboration-oxidation of 1-heptyne, which yields this compound as a product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-Heptyn-4-ol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 1-heptyn-4-one using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 1-heptyn-4-amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include PCC for oxidation, LiAlH₄ for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Heptyn-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Heptyn-4-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The specific pathways involved depend on the context in which the compound is used. For example, its antimicrobial activity may involve disruption of microbial cell membranes .
Comparison with Similar Compounds
1-Heptyn-4-ol can be compared with other similar compounds such as:
1-Hepten-4-ol: Similar in structure but contains a double bond instead of a triple bond.
1-Heptyn-3-ol: Similar but with the hydroxyl group on the third carbon instead of the fourth.
1-Heptyn-5-ol: Similar but with the hydroxyl group on the fifth carbon.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
22127-83-9 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
hept-1-yn-4-ol |
InChI |
InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h1,7-8H,4-6H2,2H3 |
InChI Key |
LYXYBSYXGARUEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


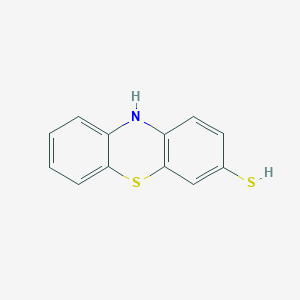
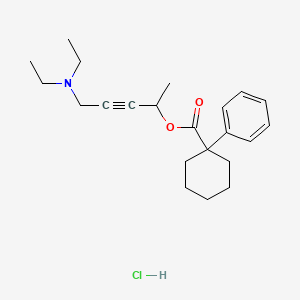
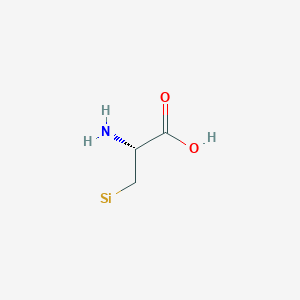
![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)
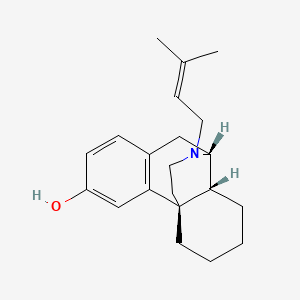
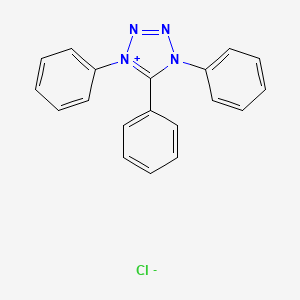
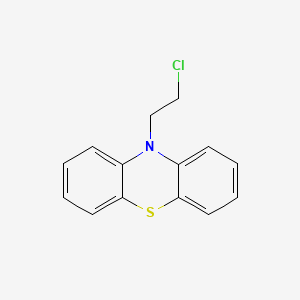

![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)
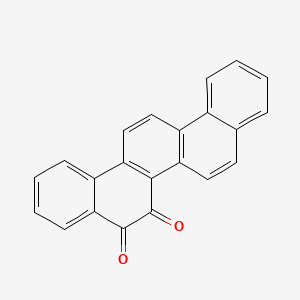
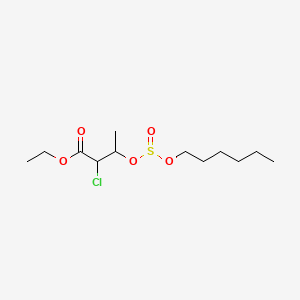
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
